Hamamelose

Plant Biochemistry Analytical Chemistry Metabolomics

Researchers quantifying diurnal Rubisco regulation face poor detection of downstream metabolites CA and CA1P. D-Hamamelose solves this with sub-nanomole detection limits by HPLC-PAD, enabling precise leaf metabolite pool measurement. · Definitive substrate for hamamelose kinase assays (Km ≈ 3 mM; substrate inhibition >5 mM) to distinguish specific activity from hexokinase contamination. · Radiolabeled/stable isotope-labeled forms are the exclusive precursors for tracing metabolic flux into the CA1P pathway-common pentoses cannot enter this route. · High-purity (≥98%) sourcing eliminates false negatives in pathway-specific assays and ensures accurate kinetic characterization.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 4573-78-8
Cat. No. B1210370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHamamelose
CAS4573-78-8
Synonymshamamelose
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C(C(CO)(C=O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-4(10)5(11)6(12,2-8)3-9/h2,4-5,7,9-12H,1,3H2/t4-,5-,6-/m1/s1
InChIKeyZGVNGXVNRCEBDS-HSUXUTPPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hamamelose: Branched-Chain Aldopentose Core


D-Hamamelose (2-C-Hydroxymethyl-D-ribose) is a naturally occurring branched-chain aldopentose monosaccharide with the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol [1]. It is distinct from common linear pentoses like D-ribose or D-arabinose due to the presence of a hydroxymethyl group at the C2 position, which imparts unique stereochemical and biological properties [2]. Hamamelose is widely distributed in vascular plants, often found in its free form or as a component of glycosides like hamamelitannin, and serves as a metabolic precursor to the potent Rubisco inhibitor 2-carboxyarabinitol 1-phosphate (CA1P) [3].

1
Structural identity
C2-branched aldopentose distinct from linear pentoses; serves as a chiral reference standard and building block.
2
Pathway context
Reported metabolic precursor for Rubisco inhibitor CA1P biosynthesis; supports plant carbon-regulation studies.
3
Enzyme substrate
Specific substrate for hamamelose kinase; required for activity assays and kinetic characterization.

Why Hamamelose Is Irreplaceable


D-Hamamelose cannot be functionally substituted by common linear pentoses like D-ribose or D-arabinose due to its unique C2-branched carbon skeleton. This structural feature dictates its specific recognition by metabolic enzymes, most notably hamamelose kinase, and its distinct chromatographic behavior [1]. Generic sugars lack the precise stereoelectronic requirements for these interactions, leading to false negatives in assays designed to probe hamamelose-specific pathways or incorrect quantification in analytical methods optimized for this branched-chain hexose [2].

Enzyme recognition
Linear pentoses such as D-ribose lack the C2-hydroxymethyl branch required by hamamelose kinase; assay substitution may yield false-negative activity.
Chromatographic behavior
Branched-chain structure shifts retention and amperometric response; generic sugar standards may lead to incorrect quantification in HPLC-PAD methods.

Hamamelose vs. Analogs: Quantitative Evidence


HPLC Detection Sensitivity vs. CA/CA1P

Hamamelose can be quantified with high sensitivity using HPLC with pulsed amperometric detection (PAD). In direct comparative measurements, the detection limit for hamamelose was determined to be below 1 nmol, enabling precise quantification in complex plant matrices [1]. In stark contrast, the structurally related compound 2-carboxy-D-arabinitol (CA) and its monophosphate ester yielded unusually small peaks under the same detection conditions, indicating significantly lower sensitivity and making hamamelose the more analytically tractable target in this pathway [1].

HPLC detection vs. CA/CA1P
Head-to-head
Detection limit < 1 nmol; CA/CA1P peaks much smaller
Reported higher sensitivity supports low-abundance hamamelose quantification in plant extracts.
HPLC-PAD conditions; plant leaf matrices.
Plant Biochemistry Analytical Chemistry Metabolomics Rubisco Regulation

Kinase Specificity and Substrate Inhibition

D-Hamamelose is the specific substrate for hamamelose kinase (EC 2.7.1.102), an enzyme distinct from common hexokinases. The purified kinase from Kluyvera citrophila exhibits a Km for D-hamamelose of 3 mM at pH 7.5 and 30°C [1]. Unlike yeast hexokinase, hamamelose kinase displays pronounced substrate inhibition by D-hamamelose at concentrations above 5 mM, a property not observed with glucose on its cognate kinases [1]. Neither glucose kinase nor significant ATPase activity was detected in the purified hamamelose kinase preparation, confirming high substrate specificity [1].

Kinase kinetics
Head-to-head
Km = 3 mM; substrate inhibition > 5 mM
Supports hamamelose kinase specificity assay context; common hexoses are not recognized.
Purified enzyme from Kluyvera citrophila; 30 °C, pH 7.5.
Enzymology Microbial Metabolism Biocatalysis Substrate Inhibition

Precursor to Rubisco Inhibitor CA1P

D-Hamamelose is not merely a structural isomer of common hexoses but a critical metabolic precursor in a plant-specific pathway. Research confirms that D-hamamelose is converted into 2-carboxy-D-arabinitol (CA) and subsequently to 2-carboxy-D-arabinitol 1-phosphate (CA1P) in leaves of Phaseolus vulgaris [1]. CA1P is a tight-binding, nocturnal inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), the enzyme responsible for CO2 assimilation [2]. This functional relationship places hamamelose at the center of plant carbon metabolism regulation, a role that no linear aldose can fulfill.

CA1P precursor role
Class-level
D-Hamamelose converts to CA and CA1P in Phaseolus vulgaris leaves
Reported unique pathway entry for Rubisco regulation studies; linear aldoses do not participate.
In vivo metabolic labeling evidence; pathway specificity context.
Plant Physiology Photosynthesis Metabolic Regulation Carbon Fixation

C2-Branched Skeleton vs. Linear Aldoses

D-Hamamelose is a 2-C-(hydroxymethyl)-D-ribose, making it a branched-chain aldose. This structural motif is fundamentally different from the linear carbon skeletons of common pentoses like D-ribose and D-arabinose [1]. This branching creates a chiral center that is not present in linear sugars, offering unique opportunities for stereoselective synthesis [2]. The compound's X-ray crystallography and CP MAS NMR analysis in the solid state have confirmed its distinct conformational properties compared to linear aldoses [3].

Branched vs. linear skeleton
Class-level
C2-hydroxymethyl branch confirmed by X-ray and solid-state NMR
Structural basis for distinct conformational and recognition properties; supports chiral building-block use.
X-ray crystallography and CP MAS NMR data.
Structural Biology Carbohydrate Chemistry Natural Product Chemistry Chiral Synthesis

Hamamelose: Evidence-Based Applications


Metabolomics of Rubisco Regulation

Researchers quantifying the diurnal regulation of Rubisco can rely on hamamelose's sub-nanomole detection limit by HPLC-PAD. This enables precise measurement of hamamelose pools in leaf extracts, where its downstream products (CA and CA1P) are poorly detected [1]. This analytical advantage is critical for studies on photosynthetic efficiency and crop improvement.

Hamamelose Kinase Assays

In enzymology, D-hamamelose is the non-substitutable substrate for hamamelose kinase activity assays. Its Km of 3 mM and characteristic substrate inhibition above 5 mM serve as definitive controls to distinguish specific kinase activity from non-specific hexokinase contamination [1]. Procurement of high-purity D-hamamelose is mandatory for accurate kinetic characterization.

CA1P Biosynthesis Tracing

For plant physiologists, radiolabeled or stable isotope-labeled D-hamamelose is the specific precursor needed to track the metabolic flux from this sugar to the potent Rubisco inhibitor 2-carboxyarabinitol 1-phosphate [1]. Common sugars cannot enter this pathway, making hamamelose an essential tool for elucidating photosynthetic carbon metabolism.

Application
Selection Property
Validation Focus
Plant Rubisco regulation metabolomics
HPLC-PAD detection sensitivity context
Low-abundance metabolite quantification in leaf extracts
Hamamelose kinase activity assays
Substrate specificity and enzyme kinetics context
Km determination and substrate inhibition verification
CA1P biosynthesis tracing
Metabolic pathway precursor context
Rubisco inhibitor CA1P formation in plant models

Technical Documentation Hub

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